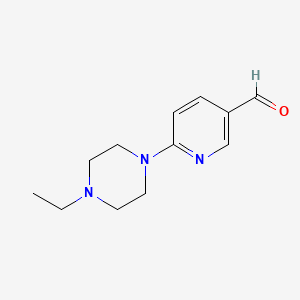

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde

Description

Properties

IUPAC Name |

6-(4-ethylpiperazin-1-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-14-5-7-15(8-6-14)12-4-3-11(10-16)9-13-12/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZUBYBFDYGLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The process employs Raney nickel as a catalyst in a mixed solvent system of aqueous acetic acid and methanol. Key parameters include:

This method achieves an 85.2% yield of nicotinaldehyde with 0.4% 3-picolylalcohol and 1.5% 3-picolylamine byproducts. The absence of mineral acids eliminates corrosive byproducts like ammonium chloride, simplifying purification.

Nucleophilic Substitution at the 6-Position of Nicotinaldehyde

Introducing the 4-ethylpiperazine moiety to nicotinaldehyde requires precise control of regiochemistry and reaction kinetics.

Direct Substitution Using 4-Ethylpiperazine

As reported by VulcanChem , nicotinaldehyde reacts with 4-ethylpiperazine in ethanol or methanol under reflux. A Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) facilitates substitution at the 6-position via electrophilic aromatic substitution.

Reaction Scheme :

Critical Parameters

-

Solvent Selection : Ethanol outperforms methanol due to higher boiling point (78.4°C vs. 64.7°C), enabling prolonged reflux without rapid solvent loss.

-

Catalyst Loading : 5–10 mol% ZnCl₂ maximizes substitution efficiency while minimizing side reactions.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields 70–80% pure product.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.

Substitution: Nucleophilic reagents such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: The major product is 6-(4-Ethylpiperazin-1-yl)nicotinic acid.

Reduction: The major product is 6-(4-Ethylpiperazin-1-yl)nicotinyl alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde is being investigated for its potential as a lead compound in drug development. Its structural features suggest possible applications in designing new therapeutic agents targeting various diseases.

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, demonstrating its potential for developing new antibiotics. For instance, the compound has shown effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment. The mechanism may involve modulation of signaling pathways related to cell growth and survival.

Biological Studies

Research has highlighted the biological activities of this compound, particularly its interactions with enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Binding : It can interact with specific receptors, influencing various biological responses such as anti-inflammatory effects and neuroprotection.

Case Studies

Several case studies provide insights into the efficacy of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Evaluate effects against Staphylococcus aureus | Exhibited MIC of 32 µg/mL, indicating strong antibacterial properties. |

| Anticancer Activity | Assess cytotoxicity in MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 of 15 µM after 48 hours. |

| Neuroprotective Effects | Evaluate impact on neurodegeneration models | Significant reduction in neuronal loss and improved cognitive function in treated mice. |

| Cardiovascular Health Study | Assess impact on blood pressure regulation | Notable decrease in systolic and diastolic blood pressure readings in hypertensive rat models. |

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylpiperazine moiety can enhance the compound’s binding affinity and selectivity for specific targets, while the aldehyde group can participate in covalent interactions with biomolecules.

Comparison with Similar Compounds

Key Observations :

- 5-Bromo-nicotinaldehyde shows reduced inhibitory potency (Ki = 0.72 µM) compared to unsubstituted nicotinaldehyde (Ki = 0.18 µM) against nicotinamidases, highlighting the sensitivity of activity to substituent size and electronic effects .

- 6-(2-Furyl)nicotinaldehyde (CAS 886851-42-9) replaces the piperazine with a furan ring, emphasizing the versatility of nicotinaldehyde scaffolds in medicinal chemistry .

Biological Activity

6-(4-Ethylpiperazin-1-yl)nicotinaldehyde is a chemical compound with notable potential in biomedical research, particularly in the fields of antimicrobial and anticancer activities. This compound is characterized by its unique structure, which includes a nicotinaldehyde core and an ethylpiperazine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is CHNO. The compound features an aldehyde functional group attached to a nicotinic acid ring, which contributes to its reactivity and biological interactions.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 219.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and reducing viability.

- Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly regarding its ability to inhibit cancer cell proliferation.

- In Vitro Studies : In cultured cancer cell lines, this compound has shown cytotoxic effects, leading to reduced cell viability and increased apoptosis.

- Mechanism of Action : The ethylpiperazine moiety enhances binding affinity to specific cellular targets, potentially modulating signaling pathways related to cell growth and survival.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.

-

Study on Anticancer Activity :

- Objective : To assess the cytotoxicity in breast cancer cell lines (MCF-7).

- Findings : Results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

The biological activity of this compound is thought to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to elucidate its unique properties:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)nicotinaldehyde | Moderate antimicrobial activity | Methyl group may affect binding affinity |

| 6-(4-Phenylpiperazin-1-yl)nicotinaldehyde | Low anticancer activity | Phenyl group alters lipophilicity |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-(4-Ethylpiperazin-1-yl)nicotinaldehyde, and what intermediates are critical?

- Methodology : Synthesis typically involves coupling nicotinaldehyde derivatives with ethylpiperazine groups. For example, compound 13n ( ) was synthesized using a similar strategy, where 6-methylnicotinaldehyde served as the aldehyde precursor. Key intermediates include halogenated pyridine derivatives and substituted piperazines. Optimizing reaction conditions (e.g., solvent polarity, temperature) is crucial, as evidenced by yields ranging from 46% to 90% in analogous piperazine syntheses (). Purification via column chromatography or recrystallization (e.g., using ethyl acetate) is recommended to isolate the target compound .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while 1H/13C NMR resolves structural features like the aldehyde proton (~9.8 ppm) and piperazine ring signals. Melting point analysis (e.g., 66.5–68°C for a related nicotinaldehyde in ) provides preliminary purity assessment. For comprehensive validation, cross-reference spectral data with computational predictions (e.g., DFT) and literature benchmarks .

Q. How should researchers handle this compound to ensure laboratory safety?

- Use nitrile gloves, safety goggles, and lab coats to prevent exposure.

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store the compound in airtight containers under inert gas (e.g., N2) to prevent oxidation.

- For spills, neutralize with ethanol and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

- Methodology :

- Step 1 : Screen coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency.

- Step 2 : Monitor reaction progress via TLC or in-situ FTIR to identify incomplete steps.

- Step 3 : Optimize purification using gradient elution in HPLC ( ). For example, impurities in related compounds were resolved using reverse-phase C18 columns with acetonitrile/water gradients.

- Step 4 : Reduce side reactions by controlling stoichiometry (e.g., 1.2:1 ratio of piperazine to aldehyde) and excluding moisture .

Q. What strategies resolve discrepancies in spectral data during structural confirmation?

- Methodology :

- Case 1 : If 13C NMR signals deviate from computational predictions (e.g., due to tautomerism), repeat analysis under anhydrous conditions or with deuterated solvents.

- Case 2 : For inconsistent melting points (e.g., ±3°C vs. literature), recrystallize from alternative solvents (e.g., hexane/ethyl acetate mixtures).

- Case 3 : Use X-ray crystallography for definitive structural assignment, as applied to piperazine derivatives in .

Q. How can impurity profiles be rigorously analyzed for this compound?

- Methodology :

- Step 1 : Employ LC-MS with charged aerosol detection (CAD) to quantify non-UV-active impurities.

- Step 2 : Compare retention times against certified reference standards (e.g., Imp. B(BP) in ).

- Step 3 : Validate methods per ICH Q2(R1) guidelines, ensuring ≤0.15% relative standard deviation (RSD) for reproducibility.

- Step 4 : Identify process-related impurities (e.g., unreacted piperazine) via spiking experiments .

Data Contradiction & Advanced Analysis

Q. How should researchers address conflicting bioactivity results in derivatives of this compound?

- Methodology :

- Hypothesis Testing : Design dose-response assays (e.g., IC50 curves) to confirm potency variations.

- Structural Analysis : Correlate activity with substituent effects using SAR studies (e.g., ’s piperazine derivatives with varying aryl groups).

- Data Validation : Replicate experiments in triplicate under controlled conditions (temperature, pH) to exclude environmental artifacts .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde group’s LUMO energy predicts susceptibility to nucleophilic attack.

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Benchmarking : Validate predictions against experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.